Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 4th position, and a trifluoromethyl group at the 8th position on the quinoline ring, along with an ethyl ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including halogenation, hydroxylation, and esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while nucleophilic substitution of the chloro group can lead to various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
Uniqueness
Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9ClF3NO3 |
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Molecular Weight |
319.66 g/mol |
IUPAC Name |
ethyl 6-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(14)4-9(10)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |
InChI Key |
WJYRPXJEZRVXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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